N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Medicinal Chemistry
The compound N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, due to its complex structure, is likely to be a subject of interest in synthetic organic chemistry and medicinal chemistry for the design and synthesis of novel pharmacophores. Studies such as those by Desai et al. (2011) on antimicrobial agents show the relevance of similar structured compounds in synthesizing agents with potential antibacterial and antifungal activities. These compounds' structural elucidation provides insight into the potential modifications and derivatizations that can be applied to this compound for targeted biological activities (Desai, Dodiya, & Shihora, 2011).
Pharmacological Applications
The compound's structure, containing functional groups such as oxazole and carboxamide, may lend itself to pharmacological applications. For instance, the work by Ikemoto et al. (2005) on the synthesis of CCR5 antagonists highlights the importance of similar oxazole derivatives in creating orally active agents for potential therapeutic use. This suggests that this compound could be explored for its pharmacological properties, especially in the context of designing new drugs with improved efficacy and safety profiles (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Chemical Reactivity and Mechanistic Studies
The unique structure of this compound could also make it a valuable compound for studying chemical reactivity and mechanisms. Research on similar compounds, such as the reaction mechanisms explored by Ametamey and Heimgartner (1990), could provide valuable insights into the reactivity patterns of oxazole derivatives and how these can be harnessed for the synthesis of more complex molecules. Understanding these mechanisms is crucial for advancing synthetic methodologies and creating novel compounds with desired properties (Ametamey & Heimgartner, 1990).
Mechanism of Action
Target of Action
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives . Thiophene derivatives are known to exhibit a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets and induce changes that result in their therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to modulate various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-9-12(10(2)19-16-9)13(17)15-8-14(3,18)6-11-4-5-20-7-11/h4-5,7,18H,6,8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDKGKSIJQWMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C)(CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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